

Application Notes and Protocols: Flow Cytometry Analysis of T-cell Activation by HPN217

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Compound of Interest

Compound Name: LXQ-217
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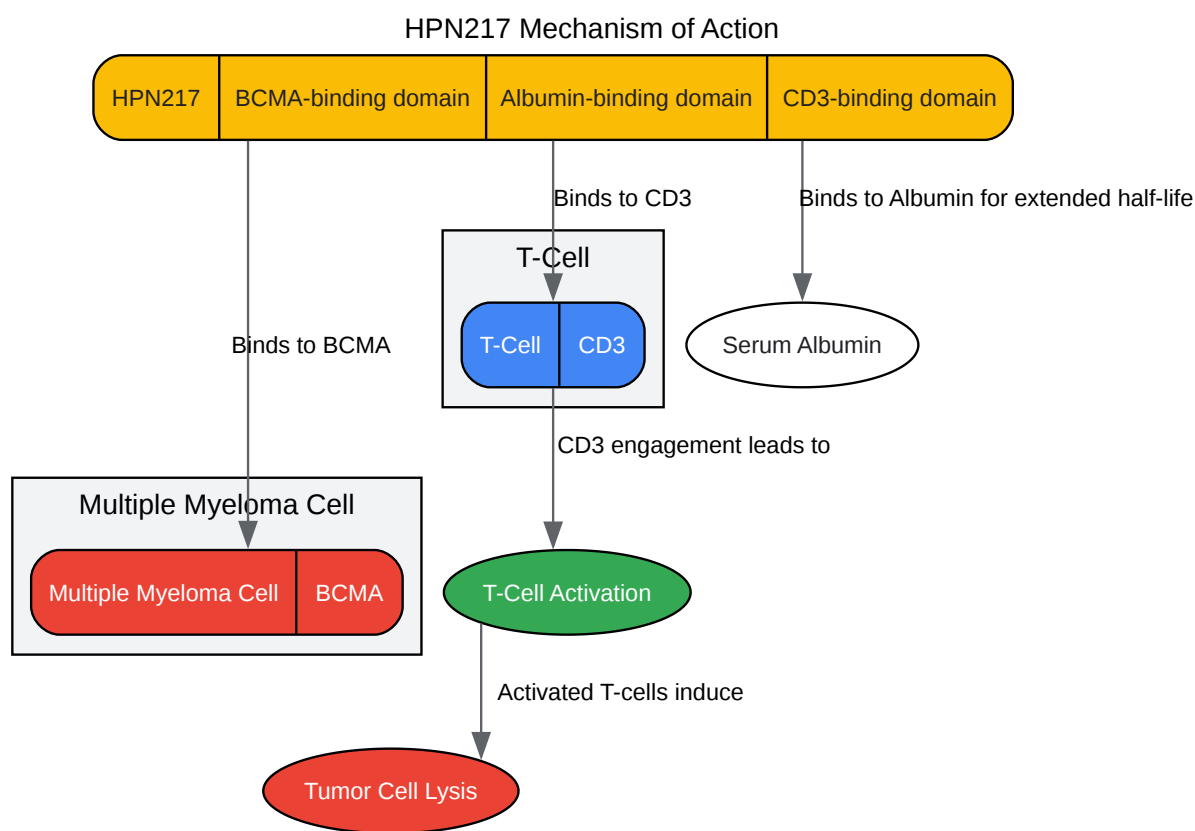
Introduction

HPN217 is a tri-specific T-cell activating construct (TriTAC®) designed for the treatment of multiple myeloma.[1] It targets three proteins: B-cell maturation antigen (BCMA) on myeloma cells, CD3 on T-cells, and human serum albumin.[2] The engagement of BCMA and CD3 by HPN217 brings T-cells into close proximity with myeloma cells, leading to T-cell activation and subsequent lysis of the cancer cells.[3] The binding to albumin extends the half-life of HPN217 in the circulation.[2] Monitoring the activation of T-cells is crucial for evaluating the pharmacodynamics and efficacy of HPN217. Flow cytometry is a powerful technique for this purpose, allowing for the precise quantification of T-cell activation markers on different T-cell subsets.

Mechanism of Action of HPN217

HPN217 is a single polypeptide chain with three binding domains.[3] One domain binds to BCMA, which is highly expressed on the surface of multiple myeloma cells.[4] Another domain

binds to the CD3 epsilon chain of the T-cell receptor (TCR) complex on T-cells.[3] This dual binding creates a synapse between the T-cell and the tumor cell. The engagement of CD3 triggers a signaling cascade within the T-cell, leading to its activation. This activation is independent of the traditional major histocompatibility complex (MHC) presentation of antigens. Activated T-cells then release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target myeloma cells.[2] The third domain of HPN217 binds to serum albumin, which significantly extends its plasma half-life, allowing for less frequent dosing.[2]



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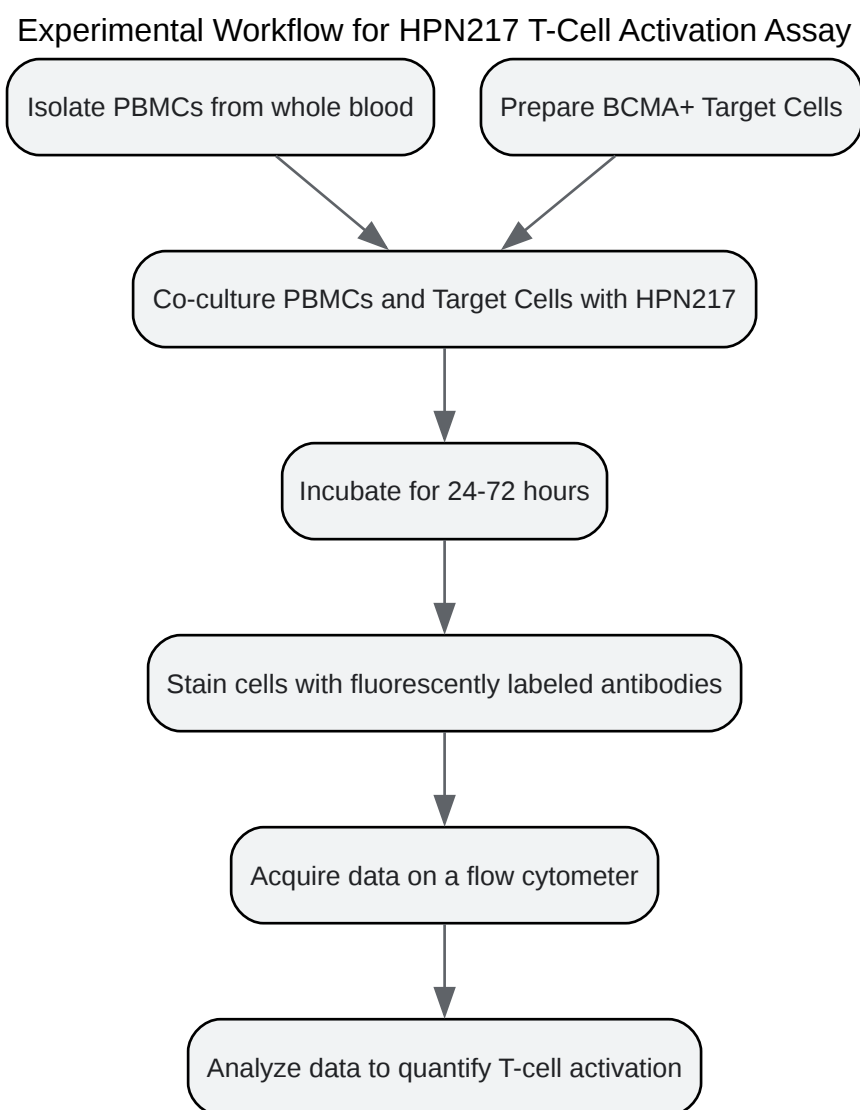
HPN217 Mechanism of Action

Experimental Protocols

This section provides a detailed protocol for the analysis of T-cell activation by HPN217 using flow cytometry.

Experimental Workflow

The overall workflow involves isolating peripheral blood mononuclear cells (PBMCs), co-culturing them with BCMA-positive target cells in the presence of HPN217, staining for T-cell activation markers, and acquiring data on a flow cytometer.



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HPN217 T-Cell Activation Assay Workflow

Materials and Reagents

- Cells:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- BCMA-positive multiple myeloma cell line (e.g., NCI-H929, RPMI-8226)
- Reagents:
 - HPN217
 - Ficoll-Paque PLUS
 - RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
 - Phosphate-buffered saline (PBS)
 - Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
 - Fc Block (e.g., Human TruStain FcX™)
 - Fluorescently labeled antibodies (see Table 1 for a suggested panel)
 - Viability dye (e.g., 7-AAD or a fixable viability dye)

Suggested Flow Cytometry Antibody Panel

Marker	Fluorochrome	Clone	Purpose
CD3	PE-Cy7	UCHT1	Pan T-cell marker
CD4	APC	RPA-T4	Helper T-cell marker
CD8	PerCP-Cy5.5	SK1	Cytotoxic T-cell marker
CD69	PE	FN50	Early T-cell activation marker
CD25	FITC	M-A251	Mid-stage T-cell activation marker

Protocol: T-cell Dependent Cellular Cytotoxicity (TDCC) and Activation Assay

- Isolation of PBMCs:
 1. Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
 2. Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
 3. Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
- Preparation of Target Cells:
 1. Culture the BCMA-positive multiple myeloma cell line in complete RPMI-1640 medium.
 2. Harvest the cells during the logarithmic growth phase.
 3. Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
 4. Count the cells and assess viability.
- Co-culture and HPN217 Treatment:
 1. Plate the BCMA-positive target cells in a 96-well U-bottom plate at a density of 2×10^4 cells per well.
 2. Add PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1 (2×10^5 PBMCs per well).
 3. Prepare serial dilutions of HPN217 in complete RPMI-1640 medium.
 4. Add the HPN217 dilutions to the appropriate wells. Include a no-HPN217 control.
 5. The final volume in each well should be 200 μ L.
 6. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 48 hours.

- Flow Cytometry Staining:
 1. After incubation, gently resuspend the cells in each well.
 2. Transfer the cell suspension to 5 mL FACS tubes or a 96-well V-bottom plate.
 3. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
 4. Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge again.
 5. Resuspend the cell pellet in 50 μ L of Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at room temperature.
 6. Prepare a cocktail of the fluorescently labeled antibodies (CD3, CD4, CD8, CD69, CD25) at pre-titrated optimal concentrations in Flow Cytometry Staining Buffer.
 7. Add 50 μ L of the antibody cocktail to each tube/well and vortex gently.
 8. Incubate for 30 minutes at 4°C in the dark.
 9. Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
 10. Resuspend the cells in 200 μ L of Flow Cytometry Staining Buffer containing a viability dye.
- Data Acquisition and Analysis:
 1. Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
 2. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
 3. Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
 4. Gate on viable, single lymphocytes based on forward and side scatter properties and the viability dye.
 5. Within the lymphocyte gate, identify CD3+ T-cells.
 6. Further gate on CD4+ and CD8+ T-cell subsets.

- Determine the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations for each HPN217 concentration.

Data Presentation

The following table presents illustrative data demonstrating the expected dose-dependent increase in T-cell activation markers following treatment with HPN217.

Table 2: Illustrative Data of HPN217-mediated T-cell Activation

HPN217 Concentration (ng/mL)	% CD69+ of CD4+ T-cells	% CD25+ of CD4+ T-cells	% CD69+ of CD8+ T-cells	% CD25+ of CD8+ T-cells
0 (Control)	2.5	3.1	2.8	3.5
0.1	15.2	8.5	18.9	10.2
1	45.8	25.1	52.3	30.7
10	78.3	55.6	85.1	62.4
100	85.1	68.2	92.4	75.9
1000	86.2	70.5	93.1	78.3

Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of T-cell activation induced by HPN217 using flow cytometry. The provided methodology and illustrative data can serve as a valuable resource for researchers and scientists in the field of immunotherapy and drug development to assess the in vitro activity of HPN217 and similar T-cell engaging therapies. The accurate quantification of T-cell activation is a critical component in the preclinical and clinical development of such promising cancer therapeutics.

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